N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide
CAS No.: 1060262-55-6
Cat. No.: VC11929886
Molecular Formula: C19H17F3N2O2
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060262-55-6 |
|---|---|
| Molecular Formula | C19H17F3N2O2 |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-3-13(4-6-14)18(26)24-16-7-1-12(2-8-16)11-17(25)23-15-9-10-15/h1-8,15H,9-11H2,(H,23,25)(H,24,26) |
| Standard InChI Key | CUXMHQPMQREPKX-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The presence of the cyclopropylcarbamoyl moiety suggests potential pharmacological applications, making it a subject of interest in medicinal chemistry.
Synthesis and Applications
The synthesis of this compound typically involves several steps, similar to other benzamide derivatives. It has potential applications in pharmaceutical development, particularly as a candidate for drugs targeting inflammatory diseases or pain management. Its unique structure may allow for further modifications to enhance its efficacy and selectivity against specific biological targets.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide | Not specified | Contains trifluoromethyl and cyclopropylcarbamoyl groups; potential anti-inflammatory activity. |
| N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamide | C19H20N2O2 | Lacks trifluoromethyl group; different pharmacological profile. |
| N-cyclopropyl-4-{[2-fluoro-4-(trifluoromethyl)phenyl]methyl} | Not specified | Incorporates multiple fluorinated groups; enhanced lipophilicity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume